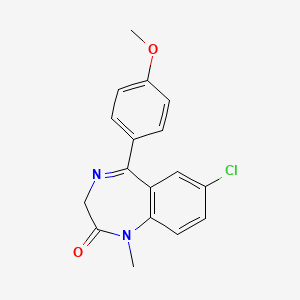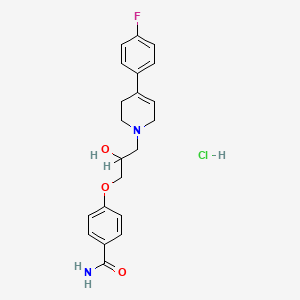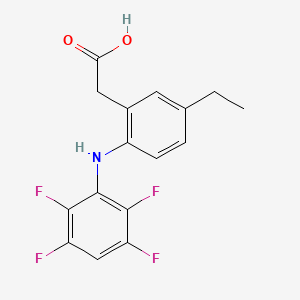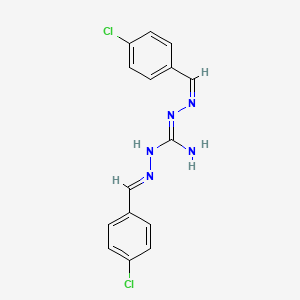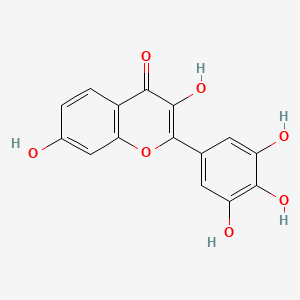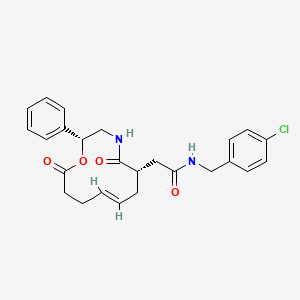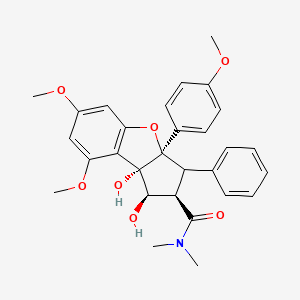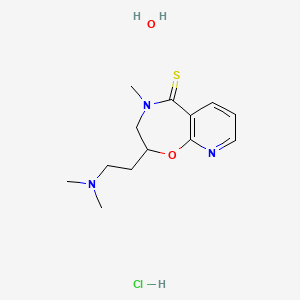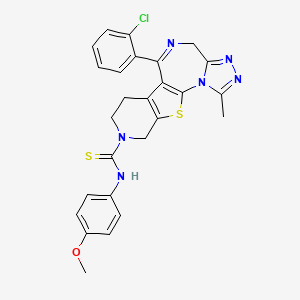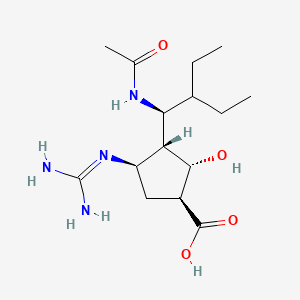
ペラミビル
概要
説明
Peramivir is an antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza. It is a neuraminidase inhibitor, acting as a transition-state analogue inhibitor of influenza neuraminidase, thereby preventing new viruses from emerging from infected cells . Peramivir is administered intravenously and is used to treat acute uncomplicated influenza in patients aged two years and older .
科学的研究の応用
Peramivir has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of neuraminidase inhibitors.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Clinically used to treat influenza infections, especially in cases where other treatments are ineffective.
Industry: Employed in the development of new antiviral drugs and formulations.
作用機序
Target of Action
Peramivir is an antiviral agent developed to treat influenza A/B . The primary target of Peramivir is the neuraminidase enzyme of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .
Mode of Action
Peramivir acts as a neuraminidase inhibitor . It works by binding to the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the infected cell . This inhibition prevents new viruses from emerging from infected cells .
Biochemical Pathways
The inhibition of neuraminidase disrupts the life cycle of the influenza virus, preventing the release of new viral particles and thus limiting the spread of the virus within the host . This action can help to alleviate the symptoms of influenza and shorten the duration of the illness.
Pharmacokinetics
Peramivir is administered intravenously, which results in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . The primary route of excretion for Peramivir is through the kidneys .
Result of Action
The molecular effect of Peramivir is the inhibition of the neuraminidase enzyme, which prevents the release of new virus particles from infected cells . On a cellular level, this results in a reduction of viral load within the host. Clinically, this leads to the alleviation of influenza symptoms and a reduction in the duration of the illness .
Action Environment
The efficacy and stability of Peramivir can be influenced by various environmental factors. For instance, the prevalence of different strains of influenza in a given season may impact the effectiveness of Peramivir, as different strains may have varying levels of susceptibility to neuraminidase inhibitors . Additionally, the patient’s health status and immune response can also influence the drug’s efficacy .
生化学分析
Biochemical Properties
Peramivir plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues from glycoproteins, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, Peramivir prevents the spread of the virus within the host . The interaction between Peramivir and neuraminidase is highly specific, with Peramivir acting as a transition-state analogue inhibitor, binding to the active site of the enzyme and blocking its function .
Cellular Effects
Peramivir has significant effects on various types of cells and cellular processes. In infected cells, Peramivir inhibits the release of new viral particles, thereby reducing the spread of the virus. This inhibition leads to a decrease in viral load and alleviation of influenza symptoms . Additionally, Peramivir has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in macrophages, which can help mitigate the cytokine storm associated with severe influenza and other viral infections . This reduction in cytokine production is partly mediated by the inhibition of NF-κB activity .
Molecular Mechanism
The molecular mechanism of Peramivir involves its binding to the active site of the influenza virus neuraminidase enzyme. Peramivir acts as a transition-state analogue inhibitor, mimicking the natural substrate of the enzyme and preventing its catalytic activity . This binding inhibits the cleavage of sialic acid residues from glycoproteins, thereby blocking the release of new viral particles from infected cells . Additionally, Peramivir’s inhibition of neuraminidase activity leads to a reduction in viral replication and spread within the host .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peramivir have been observed to change over time. Peramivir is stable and retains its antiviral activity over extended periods when stored under appropriate conditions . In in vitro studies, Peramivir has been shown to significantly reduce viral load and alleviate influenza symptoms within a few days of administration . Long-term studies in animal models have demonstrated that Peramivir can effectively reduce viral replication and improve survival rates in infected animals .
Dosage Effects in Animal Models
The effects of Peramivir vary with different dosages in animal models. Studies have shown that higher doses of Peramivir result in greater reductions in viral load and improved clinical outcomes . At very high doses, Peramivir can cause adverse effects, such as gastrointestinal disorders and decreased neutrophil counts . These adverse effects are generally mild to moderate and self-limiting .
Metabolic Pathways
Peramivir does not undergo significant metabolism in humans, with renal clearance of unchanged drug accounting for approximately 90% of total clearance . This high renal clearance rate indicates that Peramivir is primarily excreted unchanged in the urine. The elimination half-life of Peramivir is approximately 20 hours in healthy volunteers .
Transport and Distribution
Peramivir is administered intravenously, which allows for rapid distribution throughout the body. It is transported in the bloodstream and distributed to various tissues, including the respiratory tract, where it exerts its antiviral effects . Peramivir does not undergo significant metabolism, and its distribution is primarily influenced by renal clearance .
Subcellular Localization
Peramivir’s subcellular localization is primarily within the cytoplasm of infected cells, where it interacts with the influenza virus neuraminidase enzyme . This interaction occurs at the cell membrane, where neuraminidase is located. Peramivir’s binding to neuraminidase inhibits the enzyme’s activity and prevents the release of new viral particles from the cell .
準備方法
Synthetic Routes and Reaction Conditions: Peramivir is synthesized through a multi-step process involving the formation of a cyclopentane ring structure. The synthesis begins with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups. The final step involves the formation of the carbamimidoylamino group, which is crucial for the drug’s activity .
Industrial Production Methods: Industrial production of peramivir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The drug is produced in sterile conditions to prevent contamination, and the final product is formulated for intravenous administration .
化学反応の分析
Types of Reactions: Peramivir undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups that are essential for the drug’s antiviral activity .
類似化合物との比較
Oseltamivir (Tamiflu): Another neuraminidase inhibitor used to treat influenza. Unlike peramivir, oseltamivir is administered orally.
Zanamivir (Relenza): A neuraminidase inhibitor that is inhaled for the treatment of influenza.
Laninamivir: A long-acting neuraminidase inhibitor approved in Japan for the treatment of influenza.
Uniqueness of Peramivir: Peramivir is unique among neuraminidase inhibitors due to its intravenous administration, which allows for rapid delivery and high bioavailability. This makes it particularly useful in severe cases of influenza where other treatments may not be effective .
特性
Key on ui mechanism of action |
Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells. |
|---|---|
CAS番号 |
330600-85-6 |
分子式 |
C15H28N4O4 |
分子量 |
328.41 g/mol |
IUPAC名 |
(1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1 |
InChIキー |
XRQDFNLINLXZLB-GKWMMFDUSA-N |
SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
異性体SMILES |
CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
正規SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
外観 |
Solid powder |
Key on ui other cas no. |
330600-85-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


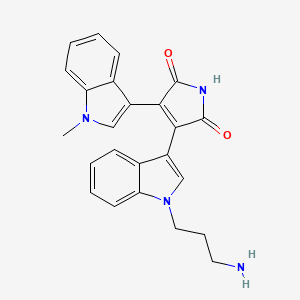

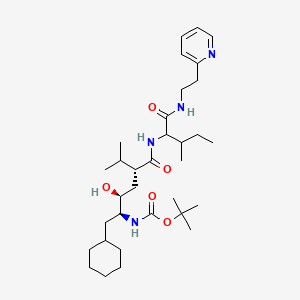
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
